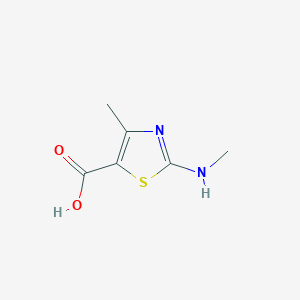

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHVMUZZJQAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353467 |

Source

|

| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110859-69-3 |

Source

|

| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

CAS Number: 110859-69-3

This technical guide provides an in-depth overview of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, characterization, and potential therapeutic applications.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, is a derivative that combines the key features of the 2-aminothiazole core with a carboxylic acid group, a common functional group for modulating solubility and for further chemical modifications. The presence of a methyl group at the 4-position and a methylamino group at the 2-position further influences its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 110859-69-3 | [4] |

| Molecular Formula | C₆H₈N₂O₂S | [4] |

| Molecular Weight | 172.21 g/mol | [4] |

| Boiling Point | 346.8 °C | [4] |

| Density | 1.43 g/cm³ | [4] |

| Flash Point | 163.5 °C | [4] |

| XLogP3 | 1.26440 | [4] |

| PSA (Polar Surface Area) | 90.46 Ų | [4] |

Synthesis and Purification

The synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the formation of a 2-acetylamino-4-methylthiazole-5-carboxylate ester, followed by methylation and subsequent hydrolysis of the acetyl and ester groups.[5]

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate

This initial step involves the acylation of the amino group of the starting thiazole derivative.

-

Rationale: The acetyl group serves as a protecting group for the amino functionality during the subsequent methylation step, preventing N,N-dimethylation and directing the alkylation.

-

Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate in acetic anhydride.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Step 2: Methylation of the Acetylamino Group

This step introduces the methyl group onto the nitrogen atom.

-

Rationale: N-alkylation of the acetylamino group is a key step to introduce the desired methylamino functionality.[6]

-

Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., DMF or THF).

-

Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the amide nitrogen.

-

Add a methylating agent, such as methyl iodide, dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrolysis to Yield the Final Product

The final step involves the deprotection of the acetyl group and hydrolysis of the ester to the carboxylic acid.

-

Rationale: Acid or base-catalyzed hydrolysis is a standard method to convert esters to carboxylic acids and amides to amines.[5]

-

Dissolve the crude methylated intermediate from Step 2 in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture under reflux for several hours.

-

If using acidic hydrolysis, cool the solution and adjust the pH to the isoelectric point to precipitate the carboxylic acid.

-

If using basic hydrolysis, cool the solution and acidify with a mineral acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~7.0 - 7.5 | Singlet (broad) | 1H | NH |

| ~3.0 | Singlet | 3H | N-CH₃ |

| ~2.5 | Singlet | 3H | C-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~165 | C2 (Thiazole Ring) |

| ~150 | C4 (Thiazole Ring) |

| ~120 | C5 (Thiazole Ring) |

| ~30 | N-CH₃ |

| ~15 | C-CH₃ |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N stretch (Thiazole Ring) |

| ~1550 | Medium | N-H bend |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiazole ring.[7]

-

Expected Molecular Ion (M⁺): m/z = 172

-

Key Fragmentation Ions: m/z = 127 ([M-COOH]⁺), further fragmentation of the thiazole ring.

Applications in Medicinal Chemistry and Drug Development

While specific studies on the pharmacological activity of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid are limited, the broader class of 2-(alkylamino)thiazole derivatives has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Derivatives of 2-(methylamino)thiazole have been investigated for their antibacterial and antifungal properties. The thiazole ring is a key component in many antimicrobial drugs, and modifications at the 2-amino position can modulate the spectrum and potency of activity. The synthesis of di-, tri-, and tetrathiazole moieties starting from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been reported, with some derivatives showing high activity against various bacteria and fungi.[8]

Anticancer Potential

The 2-aminothiazole scaffold is present in several anticancer agents. N-alkylation of the 2-amino group has been shown to increase the potency of these compounds against cancer cell lines.[3] Derivatives of 2-methylamino-4-substituted-1,3-thiazoles have been synthesized and evaluated for their antiproliferative effects, with some compounds showing promising activity.[9] The carboxylic acid functionality on the title compound provides a handle for the synthesis of amide or ester derivatives, allowing for the exploration of structure-activity relationships in the development of new anticancer drugs.

Caption: A generalized workflow for the utilization of the title compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

- Kaye, I. A., & Parris, C. L. (1952). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 74(11), 2921–2922.

- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Fathalla, W. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.

- Gusak, K. N., & Zheldakova, R. A. (2023).

- Balanean, L., Braicu, C., Berindan-Neagoe, I., Nastasa, C., Tiperciuc, B., Verite, P., & Oniga, O. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1417.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18.

- Patel, N. B., & Shaikh, F. M. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 283-292.

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P

- Al-Ostath, A., El-Gazzar, A. R. B. A., & El-Enany, M. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 139-151.

- Abdel-Wahab, B. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Abdel-Wahab, B. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Ukrorgsintez, O. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Hryhoriv, Y., Chaban, I., Chaban, T., & Hryhoriv, H. (2021).

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Khidre, R. E. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 51B(10), 1455-1463.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Kaye, I. A., & Parris, C. L. (1952). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 74(11), 2921–2922.

- Ukrorgsintez, O. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89.

- Kumar, A., Kumar, A., & Kumar, S. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- Mayr, H., & Ofial, A. R. (2016). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. The Royal Society of Chemistry.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Khidre, R. E. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 51B(10), 1455-1463.

- Yurdakul, Ş., & Sert, Y. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1156, 49-57.

- Singh, R., Kumar, A., & Kumar, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6520.

- Biernasiuk, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3169.

- Wang, Y. F., et al. (2017). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 52(12), 820-829.

- Chemistry LibreTexts. (2023).

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- University of Colorado Boulder. (n.d.).

-

SpectraBase. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Wierzejewska, M., & Mielke, Z. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3865.

- Watts, C. A., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 65(15), 10467-10493.

- Wierzejewska, M., & Mielke, Z. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.

- Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 943-947.

- Neri, D., & Sbrana, F. (2013). Recent applications of vibrational mid-Infrared (IR) spectroscopy for studying soil components: a review. Journal of Central European Agriculture, 14(4), 1-15.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in a wide range of biological interactions. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for any drug development program, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. In the absence of extensive empirical data in publicly accessible literature, this guide combines available information with robust computational predictions to offer a detailed profile of the molecule. Furthermore, it outlines the standard experimental methodologies for determining these key parameters, providing the causal reasoning behind procedural steps to empower researchers in their laboratory investigations.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

Chemical Name: 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid[1]

-

Molecular Formula: C₆H₈N₂O₂S[1]

-

Molecular Weight: 172.21 g/mol [1]

-

CAS Number: 110859-69-3[1]

-

Canonical SMILES: CNC1=NC(=C(S1)C(=O)O)C

The structure, depicted below, reveals key functional groups that dictate its physicochemical behavior: a carboxylic acid, a secondary amine (methylamino), and the thiazole heterocycle itself. This amphoteric nature, possessing both acidic and basic centers, is a central theme in understanding its properties.

Predicted and Calculated Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and during formulation. The following table summarizes key predicted and calculated values for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Melting Point (°C) | ~180-200 (Predicted) | Influences solubility, stability, and formulation choices (e.g., solid dosage forms). Purity assessment. |

| Boiling Point (°C) | 346.8[1] | Indicates volatility; relevant for manufacturing and stability assessment under thermal stress. |

| Aqueous Solubility | Moderately to Poorly Soluble (Predicted) | Directly impacts bioavailability. A key parameter for formulation development to ensure adequate dissolution. |

| pKa (Acidic) | ~3.5 - 4.5 (Predicted) | Governs the ionization state of the carboxylic acid group at physiological pH, affecting solubility and permeability. |

| pKa (Basic) | ~5.0 - 6.0 (Predicted) | Determines the ionization state of the 2-methylamino group and thiazole nitrogens, influencing solubility and target binding. |

| LogP (XLogP3) | 1.26[1] | A measure of lipophilicity, which is crucial for membrane permeability and overall ADME properties. |

| Polar Surface Area (PSA) | 90.46 Ų[1] | Predicts the ability of a molecule to permeate cell membranes. |

| Density (g/cm³) | 1.43[1] | Useful for formulation and manufacturing process design. |

| Refractive Index | 1.653[1] | A physical constant that can be used for identification and purity assessment. |

| Flash Point (°C) | 163.5[1] | Important for safety assessment during handling and manufacturing. |

| Vapor Pressure (mmHg at 25°C) | 2.13E-05[1] | Indicates the tendency of a compound to evaporate. |

Analysis of Drug-Likeness: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[2][3][4][5]

-

Molecular Weight: 172.21 g/mol (< 500 Da) - Pass

-

LogP: 1.26 (< 5) - Pass

-

Hydrogen Bond Donors: 2 (carboxylic acid -OH and methylamino -NH) (≤ 5) - Pass

-

Hydrogen Bond Acceptors: 4 (2 oxygens in carboxylic acid, 2 nitrogens in thiazole ring) (≤ 10) - Pass

Experimental Determination of Key Physicochemical Properties: Methodologies and Rationale

To provide a robust and verifiable characterization, the predicted values should be confirmed through experimental determination. The following sections detail the standard methodologies for measuring the most critical physicochemical parameters.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and thermal stability.

This is a classical and widely used method for determining the melting point of a solid compound.[6][7][8][9]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (2-3 mm) of packed material is at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/minute) near the expected melting point for an accurate measurement.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Causality and Expertise: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the melting point.

DSC offers a more quantitative and detailed analysis of thermal transitions.[10][11][12][13][14]

Methodology:

-

Sample Preparation: A small, accurately weighed sample is placed in a sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Thermal Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Causality and Expertise: DSC is highly sensitive and can detect subtle thermal events such as polymorphic transitions, which are critical for understanding the solid-state stability of a drug substance.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for developing parenteral and oral liquid formulations.

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5][15][16][17][18]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Expertise: This method measures the true thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound. It is crucial for understanding the maximum achievable concentration in solution under equilibrium conditions.

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[1][15][19][20][21]

Methodology:

-

Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer in a microplate well.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours) using techniques like nephelometry (light scattering) or by analyzing the concentration in the supernatant after centrifugation.[19][21]

Causality and Expertise: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This is often more relevant to the conditions encountered during in vitro biological assays where compounds are introduced from DMSO stocks.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic and basic groups like 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, determining the pKa values is essential for predicting its ionization state at different pH values.

This is a highly accurate and reliable method for pKa determination.[22][23][24][25][26]

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) of known ionic strength.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting pH vs. titrant volume curve. Sophisticated software is typically used to analyze the titration curve and calculate the pKa values.

Causality and Expertise: This method directly measures the change in pH as the acidic and basic functional groups are protonated and deprotonated, providing a direct measure of their pKa values. The use of a cosolvent may be necessary for solubility, but the pKa in the aqueous environment must then be extrapolated.

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[27][28][29][30]

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Spectral Measurement: A constant concentration of the compound is added to each buffer solution, and the UV-Vis spectrum is recorded.

-

Data Analysis: The absorbance at one or more wavelengths is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Causality and Expertise: The change in the electronic environment of the chromophore upon protonation or deprotonation of a nearby functional group leads to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. This pH-dependent spectral change is directly related to the pKa.

Conclusion

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid presents a promising scaffold for drug discovery, with a predicted physicochemical profile that is favorable for oral bioavailability as per Lipinski's Rule of Five. While the available data provides a solid foundation, experimental verification of key parameters such as aqueous solubility, pKa, and melting point is crucial for advancing any drug development program. The methodologies outlined in this guide provide a clear path for researchers to obtain this critical data, ensuring a comprehensive understanding of the compound's behavior and enabling informed decisions in lead optimization and formulation development. The interplay of its acidic carboxylic acid and basic amino and thiazole functionalities will ultimately define its absorption and distribution characteristics, making a thorough experimental investigation of its properties an indispensable step towards realizing its therapeutic potential.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACD/Labs. ACD/Labs Releases Percepta. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

University of Houston. Melting Point Apparatus Guidelines. [Link]

-

University of Colorado Boulder. Mel-Temp Melting Point Apparatus. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ChemAxon. How do predicted pKa and solubility values compare to reality?. [Link]

-

WebWire. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]

-

National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ResearchGate. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

-

CureFFI.org. Differential scanning calorimetry. [Link]

-

SourceForge. ACD/Labs Percepta Platform Reviews in 2026. [Link]

-

ACD/Labs. ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

ResearchGate. Software for the prediction of physicochemical properties. [Link]

-

Scribd. Melting Point Procedure. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

eScholarship. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

Vanderbilt University. Kinetic Solubility 96 –Well Protocol. [Link]

-

ChemAxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ACS Publications. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. [Link]

-

Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Veeprho. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

ChemAxon. Calculators and Predictors. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

De Anza College. UV-Vis Spectrometry, pKa of a dye. [Link]

-

ChemAxon Docs. Theory of aqueous solubility prediction. [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

De Gruyter. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Chemcasts. Properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid. [Link]

-

Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. acdlabs.com [acdlabs.com]

- 3. sourceforge.net [sourceforge.net]

- 4. selectscience.net [selectscience.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. jk-sci.com [jk-sci.com]

- 7. nsmn1.uh.edu [nsmn1.uh.edu]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 9. westlab.com [westlab.com]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. torontech.com [torontech.com]

- 13. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. enamine.net [enamine.net]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. evotec.com [evotec.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pharmaguru.co [pharmaguru.co]

Synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic Acid: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, offers detailed, field-tested experimental protocols, and presents a critical analysis of the strategic choices involved in the synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical understanding and practical application.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The title compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, and its derivatives are important intermediates in the synthesis of various therapeutic agents, including potential anti-tumor and anti-HIV drugs.[2][3] The strategic placement of the methylamino and carboxylic acid groups offers multiple points for further chemical modification, making it a versatile building block for combinatorial chemistry and the development of new chemical entities.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core thiazole ring can be constructed via the renowned Hantzsch thiazole synthesis.[4][5][6] This approach involves the condensation of an α-haloketone or its equivalent with a thioamide derivative. For the synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, the key precursors are an α-haloacetoacetate derivative and N-methylthiourea.

An alternative strategy involves the initial synthesis of a 2-amino-4-methylthiazole-5-carboxylate ester, followed by selective N-methylation of the 2-amino group and subsequent hydrolysis of the ester to yield the desired carboxylic acid. This multi-step approach allows for greater control over the substitution pattern and can be advantageous in certain contexts.

Primary Synthetic Pathway: Modified Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of the target compound is a modification of the Hantzsch thiazole synthesis. This pathway involves the reaction of ethyl 2-chloroacetoacetate with N-methylthiourea, followed by the hydrolysis of the resulting ester.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[7] The key steps are:

-

Nucleophilic Attack: The sulfur atom of N-methylthiourea, being a soft nucleophile, attacks the electrophilic α-carbon of ethyl 2-chloroacetoacetate, leading to the displacement of the chloride ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The tetrahedral intermediate formed subsequently eliminates a molecule of water to form the aromatic thiazole ring.

The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism.

Experimental Protocol: Synthesis of Ethyl 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

This protocol outlines the synthesis of the ester precursor to the final product.

Materials:

-

Ethyl 2-chloroacetoacetate

-

N-methylthiourea

-

Ethanol

-

Sodium carbonate (for workup)

-

Organic solvent (e.g., ethyl acetate, diethyl ether)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Ethyl 2-chloroacetoacetate | 164.59[8] | 1.0 |

| N-methylthiourea | 90.15 | 1.0 |

Experimental Protocol: Hydrolysis to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Materials:

-

Ethyl 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

-

Sodium hydroxide or Lithium hydroxide

-

Water

-

Methanol or Tetrahydrofuran (as co-solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the synthesized ester in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask.

-

Add a solution of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

The precipitated product can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Alternative Synthetic Pathway: Post-Cyclization N-Methylation

An alternative and equally viable route involves the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by a two-step sequence of N-acetylation, N-methylation, and subsequent deacetylation and hydrolysis.[9]

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This intermediate can be synthesized via the Hantzsch reaction between ethyl 2-chloroacetoacetate and thiourea.[5][10]

N-Acetylation, Methylation, and Deprotection

-

N-Acetylation: The 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate is first protected by acetylation with acetic anhydride.[11]

-

N-Methylation: The resulting 2-acetylamino derivative is then methylated on the amide nitrogen using a suitable methylating agent, such as methyl iodide, in the presence of a base.[9]

-

Deacetylation and Hydrolysis: The acetyl group is subsequently removed under basic or acidic conditions, followed by hydrolysis of the ester to yield the final carboxylic acid.[9]

This multi-step approach offers the advantage of avoiding potential side reactions associated with the direct use of N-methylthiourea and can be beneficial for achieving higher purity in some cases.

Purification and Characterization

The final product, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and key intermediates.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as the carboxylic acid C=O and N-H bonds.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Ethyl 2-chloroacetoacetate: Is a lachrymator and should be handled with care.

-

N-methylthiourea: Is toxic and should be handled with appropriate precautions.

-

Solvents: Ethanol, ethyl acetate, and other organic solvents are flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a well-established process that can be achieved through multiple synthetic routes. The modified Hantzsch thiazole synthesis offers a direct and efficient pathway, while the post-cyclization N-methylation approach provides an alternative with potential advantages in terms of purity control. The choice of synthetic strategy will depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: A workflow diagram of the Hantzsch thiazole synthesis.

Diagram 2: Logical Relationship of Synthetic Steps

Caption: Logical flow of the synthetic and analytical steps.

References

- Benchchem. A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate.

- Benchchem. Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.

- ChemicalBook. 2-AMINO-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID(2-HYDROXY-ETHYL)-AMIDE synthesis.

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Guidechem. How to prepare and use Ethyl 2-chloroacetoacetate effectively? - FAQ.

- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

- PubMed Central (PMC). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.

- PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.

- Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.

- SynArchive. Hantzsch Thiazole Synthesis.

- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.

- MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Organic Chemistry Portal. Thiazole synthesis.

- A Systematic Review On Thiazole Synthesis And Biological Activities.

- ChemicalBook. 4-Methylthiazole-5-carboxylic acid synthesis.

- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- ResearchGate. Reaction of N-phenylthiourea with methyl 4- bromocrotonate a.

- ResearchGate. Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. kuey.net [kuey.net]

Elucidating the Mechanism of Action of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid: A Technical Guide for Researchers

Abstract: The compound 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid belongs to the 2-aminothiazole class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1][2] While this specific molecule is not extensively characterized in the public domain, its structural motifs—the 2-(methylamino)thiazole core and the thiazole-5-carboxylic acid moiety—are features of compounds with well-documented mechanisms of action, including enzyme inhibition and anticancer activity.[3][4] This technical guide addresses the existing knowledge gap by proposing a series of data-driven hypotheses for its mechanism of action. We provide a comprehensive, phased experimental framework designed for researchers in drug discovery to systematically investigate these hypotheses, ranging from initial phenotypic screening to in-depth biochemical and in vivo validation. This document serves as a practical roadmap for elucidating the biological function of this and structurally related compounds.

Part 1: Structural Analysis and Mechanistic Hypotheses

The structure of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid presents two key pharmacophores that inform our mechanistic hypotheses:

-

The 2-(Methylamino)thiazole Core: This moiety is a cornerstone of numerous clinically relevant molecules, most notably the kinase inhibitor Dasatinib.[3] Its ability to form critical hydrogen bonds and other non-covalent interactions allows it to bind to the active sites of a multitude of enzymes.[5] The 2-aminothiazole scaffold is a frequent component in molecules targeting protein kinases, polymerases, and other ATP-binding proteins.[3]

-

The Thiazole-5-carboxylic Acid Moiety: The presence of a carboxylic acid group introduces a key hydrogen bond donor and acceptor, as well as a potential site for ionic interactions. This feature has been exploited in the design of various enzyme inhibitors, including inhibitors of Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer.[4]

Based on this structural analysis and extensive literature on related compounds, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action (MOA) of this molecule.

Hypothesis 1: Targeted Enzyme Inhibition

The most probable mechanism of action is the direct inhibition of one or more enzymes critical to disease pathology. The thiazole scaffold is a versatile inhibitor platform.

-

Protein Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src, Abl).

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Thiazole derivatives have demonstrated potent inhibitory activity against COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade.[6][7] This suggests a potential role in anti-inflammatory applications.

-

Other Enzymes: The broader thiazole class has been shown to inhibit enzymes such as monoamine oxidase (MAO) and deoxyribonuclease I (DNase I), indicating a wide range of potential targets.[6][8]

Hypothesis 2: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. Several classes of heterocyclic compounds are known to interfere with tubulin polymerization, either by stabilizing or destabilizing the microtubule structure. Given the prevalence of the 2-aminothiazole scaffold in anticancer agents, investigating its effect on microtubule dynamics is a logical step.[3]

Hypothesis 3: Modulation of Cancer-Relevant Signaling Pathways

Beyond direct enzyme inhibition, the compound may exert its effects by modulating the activity of key intracellular signaling pathways that control cell proliferation, survival, and apoptosis. This could be a downstream consequence of inhibiting an upstream kinase (as in Hypothesis 1) or through other interactions. Key pathways to investigate include:

-

PI3K/Akt/mTOR Pathway: Central to cell survival and proliferation.

-

MAPK/ERK Pathway: A critical regulator of cell growth and differentiation.

Part 2: A Phased Experimental Approach to MOA Determination

To systematically test these hypotheses, we propose a three-phased experimental workflow. This approach begins with broad screening to identify a biological effect and progresses to more focused assays to pinpoint the specific molecular mechanism.

Caption: Phased experimental workflow for MOA determination.

Phase 1: Initial Phenotypic and Target-Based Screening

The goal of this phase is to confirm biological activity and narrow the field of potential targets.

This initial screen determines the compound's effect on the proliferation and viability of relevant cell lines (e.g., cancer cell lines for oncology applications, immune cells for inflammation).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Treat cells with a serial dilution of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[8]

-

MTT/XTT Addition:

-

Solubilization (MTT only): Remove the media and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance on a microplate reader (e.g., ~570 nm for MTT, ~450 nm for XTT).[2][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Based on Hypothesis 1, these assays directly test the compound's ability to inhibit key enzymes.

Methodology (General Framework): [1][10]

-

Assay Setup: In a 96-well plate, combine the assay buffer, the purified enzyme (e.g., a specific kinase, COX-1, COX-2, or 5-LOX), and various concentrations of the test compound.[10]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow for compound-enzyme binding.[10]

-

Reaction Initiation: Add the specific substrate for the enzyme (e.g., ATP/peptide for kinases, arachidonic acid for COX/LOX) to initiate the reaction.[11][12][13]

-

Detection: Measure the formation of the product over time using an appropriate detection method (e.g., luminescence for ADP production in kinase assays, colorimetry or fluorescence for peroxidase activity in COX/LOX assays).[13][14]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

| Assay Type | Potential Target(s) | Detection Principle | Reference Protocol |

| Broad-Spectrum Kinase | Panel of >100 kinases | ADP production (Luminescence) | [13] |

| COX Inhibition | COX-1 and COX-2 | Peroxidase activity (Colorimetric) | [12][14] |

| 5-LOX Inhibition | 5-Lipoxygenase | Peroxide formation (Colorimetric/Fluorometric) | [11] |

| Caption: Table summarizing initial target-based screening assays. |

Phase 2: In-Depth Mechanistic Validation

If Phase 1 assays show promising activity, this phase aims to validate the target and elucidate the downstream cellular effects.

Molecular docking predicts the binding pose and affinity of the compound to the active site of a putative enzyme target identified in Phase 1.

-

Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, DOCK) to predict the binding conformations of the ligand within the defined active site of the protein.[15]

-

Scoring and Analysis: Rank the resulting poses based on a scoring function that estimates binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein.

This technique is used to measure changes in the expression and phosphorylation status of key proteins within a signaling cascade following compound treatment, providing direct evidence of pathway modulation.[17][18]

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 15 min, 1 hr, 6 hr, 24 hr).

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[19]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on pathway activation.

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

-

Reaction Setup: In a 96-well plate, combine tubulin buffer, purified tubulin protein, and a fluorescence reporter with various concentrations of the test compound. Include positive controls (paclitaxel for polymerization enhancement, vinblastine for inhibition) and a negative control (vehicle).[22]

-

Initiation: Initiate polymerization by adding GTP and transferring the plate to a fluorometer pre-warmed to 37°C.[23]

-

Measurement: Monitor the increase in fluorescence over time (e.g., every 30-60 seconds for 1-2 hours) as the reporter incorporates into newly formed microtubules.[22]

-

Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves (nucleation, growth, and steady-state phases) of treated samples to controls to determine if the compound inhibits or enhances tubulin polymerization.

Phase 3: In Vivo Efficacy Confirmation

If in vitro data suggests a potent and specific MOA, particularly for anticancer activity, the final step is to confirm efficacy in a living system.

This model involves implanting human cancer cells into immunodeficient mice to evaluate the compound's ability to inhibit tumor growth in vivo.[3][4]

Methodology: [6]

-

Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (selected based on in vitro sensitivity) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[3]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Animal Grouping and Treatment: Randomize mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule. A positive control group with a standard-of-care drug can also be included.

-

Monitoring: Measure tumor dimensions with calipers two to three times per week and monitor animal body weight and overall health. Calculate tumor volume using the formula: (Length x Width²)/2.[6]

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a specified size), euthanize the animals and excise the tumors. Compare the final tumor volumes and growth rates between the treated and control groups to determine in vivo efficacy.

Part 3: Data Interpretation and Future Directions

The culmination of this multi-phased approach will provide a comprehensive profile of the compound's biological activity.

-

If the compound shows potent enzyme inhibition (Phase 1) that is validated by molecular docking (Phase 2) and leads to the expected downstream pathway modulation (Phase 2), this provides strong evidence for a direct inhibitory MOA.

-

If the compound is cytotoxic but does not inhibit the tested enzymes, a positive result in the tubulin polymerization assay would point towards an anti-mitotic mechanism.

-

A reduction in the phosphorylation of key signaling proteins in the Western blot analysis without direct inhibition of the upstream kinase could suggest an indirect mechanism, perhaps by targeting a different protein in the pathway or an upstream receptor.

-

Successful inhibition of tumor growth in a xenograft model validates the in vitro findings and provides the necessary preclinical evidence to advance the compound into further development.

Upon elucidation of a primary mechanism, future work would involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and broader safety and toxicology assessments.

References

- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Jr, Laster, W. R., Jr, Simpson-Herren, L., & Griswold, D. P., Jr (n.d.). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. NCI-EORTC symposium on new drugs in cancer therapy.

-

Jeon, M. K., & Kim, B. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 249–254. [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

- Karaburun, A. C., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

-

Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

-

Gieralt, M., & Stanczak, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Acta Biochimica Polonica, 68(2), 291–298. [Link]

-

ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

-

Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

- Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Chan, K. T., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE.

- Current protocols in pharmacology. (2007).

- Journal of Molecular Docking. (2023).

-

Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

- Tripathi, A., & Misra, K. (2017). Molecular Docking: A structure-based drug designing approach. J Bioinform, Genomics, Proteomics, 2(1), 1015.

- Sacan, O., & Turhan, K. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52.

Sources

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 5. broadpharm.com [broadpharm.com]

- 6. karger.com [karger.com]

- 7. crownbio.com [crownbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. Tubulin Polymerization Assay [bio-protocol.org]

- 22. maxanim.com [maxanim.com]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a core 2-aminothiazole scaffold, a structural motif of significant interest in medicinal chemistry. The thiazole ring is a key component in a variety of biologically active molecules, including approved drugs, owing to its ability to engage in diverse biological interactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and its derivatives, offering insights for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug candidates.

| Property | Value | Reference |

| CAS Number | 110859-69-3 | |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.21 g/mol | |

| Density | 1.43 g/cm³ | |

| Boiling Point | 346.8 °C | |

| Flash Point | 163.5 °C | |

| Refractive Index | 1.653 | |

| Vapor Pressure | 2.13E-05 mmHg at 25°C |

Synthesis and Characterization

The synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid can be achieved through a multi-step process, primarily involving the construction of the thiazole ring followed by functional group manipulations. A common and effective strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide.

A specific synthetic route to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid involves the initial synthesis of a 2-acetylamino-4-methylthiazole-5-carboxylic acid ester, followed by methylation and subsequent deacetylation.

Synthetic Pathway Overview

Caption: General synthetic pathway to the target molecule.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for similar structures. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Acetylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Step 2: Methylation of the Acetylamino Group

-

To a solution of ethyl 2-acetylamino-4-methylthiazole-5-carboxylate in an aprotic solvent (e.g., dimethylformamide), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

-

After the evolution of hydrogen gas ceases, add a methylating agent (e.g., methyl iodide) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the methylated intermediate.

Step 3: Deacetylation and Hydrolysis

-

Treat the methylated intermediate with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture).

-

Heat the reaction mixture at reflux for several hours until the deacetylation and hydrolysis are complete (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to an acidic value (e.g., pH 3-4) with a suitable acid.

-

The precipitated solid, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Characterization

¹H NMR Spectroscopy:

-

A singlet corresponding to the methyl group at the C4 position of the thiazole ring.

-

A singlet or doublet (depending on the solvent and concentration) for the methyl group attached to the amino group at the C2 position.

-

A broad singlet for the carboxylic acid proton.

-

A singlet for the NH proton of the methylamino group.

¹³C NMR Spectroscopy:

-

Signals for the two methyl carbons.

-

Signals for the carbons of the thiazole ring, with the C=N carbon appearing at a characteristic downfield shift.

-

A signal for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

A C=O stretching band for the carboxylic acid.

-

N-H stretching and bending vibrations for the secondary amine.

-

C-H stretching and bending vibrations for the methyl groups.

-

Characteristic vibrations of the thiazole ring.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.21 g/mol ).

-

Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the thiazole ring.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While direct biological data for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is limited in publicly accessible literature, the activities of its derivatives provide strong indications of its potential.

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated significant potential as anticancer agents. For instance, various amide derivatives have been synthesized and evaluated against different cancer cell lines, showing promising inhibitory activities. The core structure serves as a versatile scaffold for the development of targeted therapies. The mechanism of action for these derivatives often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Caption: The role of the core scaffold in developing anticancer agents.

Antimicrobial Activity

The 2-aminothiazole moiety is also a well-known feature in compounds with antimicrobial properties. Derivatives of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid have been investigated for their activity against various bacterial and fungal strains. The carboxylic acid group and the amino group at the C2 position offer opportunities for chemical modifications to enhance potency and spectrum of activity.

Future Directions

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid represents a valuable building block for the synthesis of novel bioactive compounds. Future research in this area could focus on:

-

Detailed Biological Evaluation: A thorough investigation of the anticancer and antimicrobial activities of the parent compound itself is warranted to establish a baseline for structure-activity relationship (SAR) studies.

-

Library Synthesis and SAR Studies: The synthesis and screening of a diverse library of derivatives, by modifying the carboxylic acid and the methylamino group, could lead to the discovery of potent and selective therapeutic agents.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active derivatives will be crucial for their further development as drug candidates.

-

In Vivo Studies: Promising compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with a privileged 2-aminothiazole scaffold that holds significant promise for the development of new therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases. This guide has provided a foundational understanding of its synthesis, properties, and biological potential, aiming to stimulate further research and innovation in this exciting area of medicinal chemistry.

References